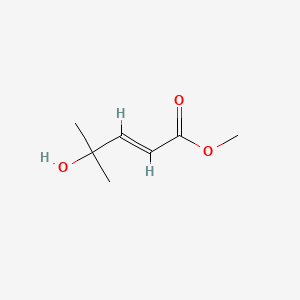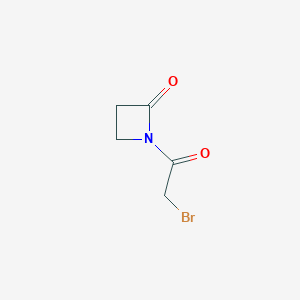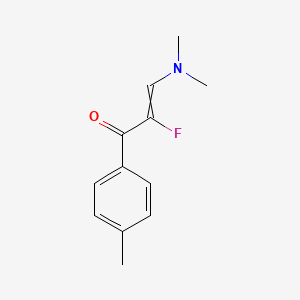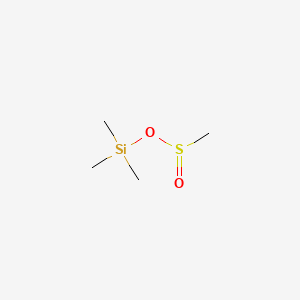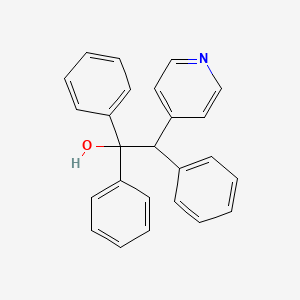
1,1,2-Triphenyl-2-(4-pyridyl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,2-Triphenyl-2-(4-pyridyl)ethanol is an organic compound with the molecular formula C25H21NO It is characterized by the presence of three phenyl groups and a pyridyl group attached to an ethanol backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,1,2-Triphenyl-2-(4-pyridyl)ethanol can be synthesized through several methods. One common approach involves the reaction of 4-pyridinecarboxaldehyde with triphenylmethanol in the presence of a base such as sodium hydroxide. The reaction typically occurs in an organic solvent like ethanol or methanol under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The choice of solvent, temperature, and reaction time are optimized to maximize yield and purity. Continuous flow reactors may also be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
1,1,2-Triphenyl-2-(4-pyridyl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The phenyl and pyridyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl or pyridyl derivatives.
Wissenschaftliche Forschungsanwendungen
1,1,2-Triphenyl-2-(4-pyridyl)ethanol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the synthesis of advanced materials and as a precursor for various chemical products
Wirkmechanismus
The mechanism of action of 1,1,2-Triphenyl-2-(4-pyridyl)ethanol involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Phenyl-2-(2-pyridyl)ethanol: Similar in structure but with only one phenyl group.
2-(4-Pyridyl)ethanol: Lacks the triphenyl groups, making it less bulky and potentially less active in certain applications
Uniqueness
1,1,2-Triphenyl-2-(4-pyridyl)ethanol is unique due to its combination of three phenyl groups and a pyridyl group, which confer distinct steric and electronic properties. These features make it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
56501-72-5 |
|---|---|
Molekularformel |
C25H21NO |
Molekulargewicht |
351.4 g/mol |
IUPAC-Name |
1,1,2-triphenyl-2-pyridin-4-ylethanol |
InChI |
InChI=1S/C25H21NO/c27-25(22-12-6-2-7-13-22,23-14-8-3-9-15-23)24(20-10-4-1-5-11-20)21-16-18-26-19-17-21/h1-19,24,27H |
InChI-Schlüssel |
BHXOMGBMXBUUAW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(C2=CC=NC=C2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(piperidin-4-yl)-1H-benzo[d]imidazol-2-amine hydrochloride](/img/structure/B13957278.png)
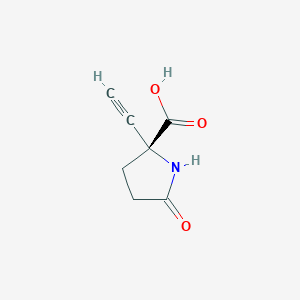



![2-[(Butoxycarbonyl)oxy]propionic acid tetrahydrofuran-2-ylmethyl ester](/img/structure/B13957301.png)

![N-isopropyl-1H-benzo[d]imidazole-2-sulfonamide](/img/structure/B13957310.png)
